molecular formula C21H32N2O3 B4014152 N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-ethoxyphenyl)ethanediamide

N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-ethoxyphenyl)ethanediamide

Cat. No. B4014152
M. Wt: 360.5 g/mol
InChI Key: OQJCWUBYVHMSSR-UHFFFAOYSA-N
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Description

The compound under discussion belongs to a class of chemicals that are typically synthesized for their potential in various applications, ranging from material science to pharmaceuticals. Its structure suggests it could be involved in interactions that are specific to its functional groups, namely the ethanediamide and substituted cyclohexyl and ethoxyphenyl groups.

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions, starting from basic cyclohexane derivatives or similar backbone structures. For example, the synthesis of complex cyclohexene derivatives has been documented through reactions involving enantiomer resolution processes and diastereomers formation, showcasing the intricate steps needed to achieve specific stereochemistry (Xie, Meyers, & Robinson, 2004).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray crystallography, revealing the spatial arrangement of atoms and the presence of distinct functional groups. This analysis provides insights into the conformational preferences and potential reactivity sites within the molecule. For instance, related studies have shown how cyclohexenone rings adopt different conformations, influencing the compound's overall properties and interactions (Shi et al., 2007).

properties

IUPAC Name

N'-(2-ethoxyphenyl)-N-[4-(2-methylbutan-2-yl)cyclohexyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3/c1-5-21(3,4)15-11-13-16(14-12-15)22-19(24)20(25)23-17-9-7-8-10-18(17)26-6-2/h7-10,15-16H,5-6,11-14H2,1-4H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJCWUBYVHMSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC(CC1)NC(=O)C(=O)NC2=CC=CC=C2OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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